molecular formula C19H21N3O2 B12719951 Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)- CAS No. 109461-67-8

Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)-

Cat. No.: B12719951
CAS No.: 109461-67-8
M. Wt: 323.4 g/mol
InChI Key: OIIJRMHQIDOMPL-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)- is a compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant interest due to their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The compound is structurally characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-3-acetamide derivatives typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:

    Microwave irradiation: This accelerates the reaction, leading to high yields in a short time.

    Temperature: Elevated temperatures are used to facilitate the condensation reaction.

    Reagents: 2-aminopyridines and α-bromoketones are the primary reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-3-acetamide derivatives undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-acetamide derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-acetamide derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as cyclin-dependent kinase (CDK) inhibitors, which can halt the proliferation of cancer cells . Others modulate GABA A receptors, leading to anxiolytic and sedative effects . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-acetamide derivatives can be compared with other similar compounds such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and therapeutic applications.

Properties

CAS No.

109461-67-8

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[6-(hydroxymethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C19H21N3O2/c1-13-4-7-15(8-5-13)19-16(10-18(24)21(2)3)22-11-14(12-23)6-9-17(22)20-19/h4-9,11,23H,10,12H2,1-3H3

InChI Key

OIIJRMHQIDOMPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)CO)CC(=O)N(C)C

Origin of Product

United States

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